3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that features a unique fusion of benzimidazole and quinazoline structures with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base can yield the desired product through a series of nucleophilic substitution and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline or benzimidazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiophene ring or the fused heterocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)quinazolin-4(3H)-one: Shares the quinazoline core but lacks the benzimidazole fusion.
2-(Thiophen-2-yl)-1,3,5-triazine: Contains a thiophene ring but has a different heterocyclic core.
Benzothiophene derivatives: Feature a thiophene ring fused to a benzene ring, similar in structure but with different electronic properties.
Uniqueness
3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex biological interactions .
Properties
Molecular Formula |
C18H13N3OS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C18H13N3OS/c22-16-9-11(17-6-3-7-23-17)8-14-12(16)10-21-15-5-2-1-4-13(15)19-18(21)20-14/h1-7,10-11H,8-9H2 |
InChI Key |
SENMHDLEQFUJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CS5 |
Origin of Product |
United States |
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